Benzoate

Description

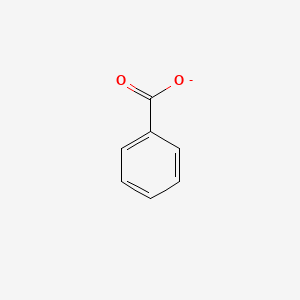

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043771 | |

| Record name | Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-76-7 | |

| Record name | Benzoate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Sodium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of action of sodium benzoate, a compound with a broad spectrum of biological activities. From its well-established role as an antimicrobial preservative to its therapeutic applications in metabolic and neurological disorders, this document provides a comprehensive overview of the current state of research. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways and cellular processes modulated by sodium this compound.

Antimicrobial Mechanism of Action

Sodium this compound's primary and most well-known function is its ability to inhibit the growth of microorganisms, including bacteria and fungi. This activity is highly dependent on the pH of the environment, with increased efficacy in acidic conditions (pH 2.5-4.0). The antimicrobial effect is primarily attributed to the undissociated form of benzoic acid, which is lipophilic and can readily penetrate the cell membranes of microorganisms.

Once inside the cell, benzoic acid disrupts cellular functions through several mechanisms:

-

Intracellular Acidification: The dissociation of benzoic acid within the cytoplasm leads to a decrease in intracellular pH, creating an unfavorable environment for microbial growth and inhibiting the activity of various enzymes.

-

Enzyme Inhibition: Benzoic acid has been shown to inhibit the activity of key metabolic enzymes, such as phosphofructokinase, which is crucial for glycolysis. This disruption of energy metabolism can lead to cell starvation and death.

-

Membrane Disruption: The accumulation of this compound anions within the cell can alter membrane potential and permeability, leading to the leakage of essential ions and molecules.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of sodium this compound against various microorganisms.

| Microorganism | Type | MIC (mg/mL) | Reference(s) |

| Escherichia coli | Bacterium | 5 - 400 | [1][2] |

| Bacillus subtilis | Bacterium | 400 | [1] |

| Staphylococcus aureus | Bacterium | 0.032 - 400 | [1][3] |

| Pseudomonas aeruginosa | Bacterium | 5 | [2] |

| Porphyromonas gingivalis | Bacterium | 26.65 | |

| Treponema socranskii | Bacterium | 26.65 | |

| Candida albicans | Fungus | 2.5 | [2] |

| Aspergillus flavus | Fungus | >50 | [2] |

| Fusarium oxysporum | Fungus | >50 | [2] |

| Penicillium italicum | Fungus | >50 | [2] |

| Trichoderma harsianum | Fungus | >50 | [2] |

Therapeutic Mechanisms of Action

Beyond its antimicrobial properties, sodium this compound has garnered significant attention for its therapeutic potential in a range of human diseases. Its mechanisms of action in these contexts are diverse and target specific molecular pathways.

Treatment of Hyperammonemia and Urea Cycle Disorders

Sodium this compound is a cornerstone in the management of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, often associated with urea cycle disorders (UCDs) and hepatic encephalopathy.[4][5] Its primary mechanism in this context is to provide an alternative pathway for nitrogen excretion.[6]

In the liver, sodium this compound is conjugated with glycine to form hippuric acid, which is then readily excreted in the urine. This process effectively removes nitrogen from the body, bypassing the deficient urea cycle.

Neurological and Neuroprotective Effects

Sodium this compound has emerged as a promising agent in the field of neuroscience due to its ability to modulate neurotransmission and exert neuroprotective effects.

A key mechanism underlying sodium this compound's neurological effects is its inhibition of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-serine. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and cognitive function. By inhibiting DAAO, sodium this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is being explored for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[7]

| Enzyme Target | Organism/System | Inhibition Metric | Value | Reference(s) |

| D-Amino Acid Oxidase (DAAO) | Rat Kidney Homogenates | IC50 | 6.7 mM | [8] |

| NAD(P)H:FMN Oxidoreductase (Red) | In vitro | IC50 | 29 mg/L | [9] |

| Lactate Dehydrogenase (LDH) | In vitro | IC20 | 2.2 g/L | [9] |

| Chymotrypsin | In vitro | EC50 | Lower than ADI | [10] |

| Tyrosinase | In vitro | Ki (apparent) | 0.53 ± 0.06 mM | [11] |

Recent research has elucidated a neuroprotective role for sodium this compound through its modulation of the DJ-1/Akt/IKK/NF-κB signaling pathway. This pathway is crucial for cell survival and the regulation of inflammatory responses. Sodium this compound has been shown to upregulate DJ-1, a protein with antioxidant and neuroprotective functions. This, in turn, activates the Akt signaling pathway, which subsequently modulates the IKK/NF-κB cascade, leading to the suppression of apoptosis and a reduction in oxidative stress.

Induction of Apoptosis in Cancer Cells

In contrast to its neuroprotective effects, sodium this compound has been shown to induce apoptosis in certain cancer cell lines, such as HCT116 colon cancer cells.[12][13] The pro-apoptotic mechanism involves the activation of caspase-3 and is accompanied by the activation of the NF-κB signaling pathway.[12][14] While NF-κB is often associated with cell survival, its role in apoptosis can be context-dependent.

| Sodium this compound (mM) | Cell Viability (% of Control) | Early Apoptosis (% of Cells) | Late Apoptosis (% of Cells) | Reference(s) |

| 6.25 | ~85% (p<0.05) | - | - | [12][15] |

| 12.5 | ~70% (p<0.05) | Increased (p<0.05) | - | [12][13] |

| 25 | ~50% (p<0.05) | Increased (p<0.05) | - | [12][13] |

| 50 | ~30% (p<0.05) | Increased (p<0.05) | Increased (p<0.05) | [12][13] |

Effects on Mitochondrial Function

The impact of sodium this compound on mitochondrial function is complex and appears to be cell-type and concentration-dependent. In some studies, particularly at higher concentrations, sodium this compound has been associated with mitochondrial dysfunction. However, in the context of aluminum-induced toxicity in PC-12 cells, sodium this compound did not significantly alter the mitochondrial membrane potential, suggesting that its protective effects in this model are independent of direct mitochondrial membrane stabilization.[16][17]

| Sodium this compound (mg/mL) | Cell Viability (% of Almal-treated) | Reference(s) |

| 0.125 | Increased (p<0.05) | [16][18] |

| 0.25 | Increased (p<0.05) | [16][18] |

| 0.5 | Increased (p<0.05) | [16][18] |

| 1 | Increased (p<0.05) | [18] |

| 1.5 | Decreased (p<0.05) | [18][19][20] |

| 2 | Decreased (p<0.05) | [18][19][20] |

| 2.5 | Decreased (p<0.05) | [18][19][20] |

| 3 | Decreased (p<0.05) | [18][19][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of sodium this compound on the viability of cell lines such as HCT116 or PC-12.

Materials:

-

Cell line of interest (e.g., HCT116, PC-12)

-

Complete culture medium

-

Sodium this compound solution (sterile)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat cells with various concentrations of sodium this compound for the desired time period (e.g., 24 or 48 hours).

-

After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-PE Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with sodium this compound.

Materials:

-

Cell line of interest (e.g., HCT116)

-

Sodium this compound solution (sterile)

-

Annexin V-PE Apoptosis Detection Kit (containing Annexin V-PE, 7-AAD, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with sodium this compound for the desired time.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-PE and 5 µL of 7-AAD to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following sodium this compound treatment.

Materials:

-

Cell line of interest

-

Sodium this compound solution

-

Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

-

Microplate reader (for colorimetric or fluorometric detection)

Procedure:

-

Treat cells with sodium this compound to induce apoptosis.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add a standardized amount of protein lysate.

-

Add the reaction buffer and the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the caspase-3 activity relative to the untreated control.[21][22][23][24][25]

Clinical Trial Protocol for Alzheimer's Disease

Objective: To evaluate the efficacy and safety of sodium this compound in patients with mild Alzheimer's disease.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Patients diagnosed with probable mild Alzheimer's disease.

Intervention:

-

Treatment group: Oral sodium this compound (e.g., 500-1000 mg/day).[26][27][28]

-

Control group: Placebo.

Duration: 24 weeks.[26][27][29]

Primary Outcome Measure: Change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score from baseline to the end of the study.[26][29]

Secondary Outcome Measures:

-

Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus).

-

Levels of biomarkers such as amyloid-beta peptides in plasma.[28]

Methodology:

-

Recruit and screen eligible patients based on inclusion and exclusion criteria.

-

Randomly assign patients to the treatment or placebo group.

-

Administer the study drug or placebo for the duration of the trial.

-

Assess cognitive function and other outcome measures at baseline and at specified follow-up visits (e.g., weeks 8, 16, and 24).

-

Monitor for adverse events throughout the study.

-

Analyze the data to compare the changes in outcome measures between the two groups.

Conclusion

The research into the mechanisms of action of sodium this compound has revealed a compound with a remarkable diversity of biological effects. Its well-established antimicrobial properties are complemented by its therapeutic potential in a range of complex diseases. The ability of sodium this compound to modulate key signaling pathways, such as the DJ-1/Akt/IKK/NF-κB cascade, and to inhibit enzymes like D-amino acid oxidase, highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various clinical settings. This guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this versatile molecule.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. agrojournal.org [agrojournal.org]

- 3. mona.uwi.edu [mona.uwi.edu]

- 4. pure.eur.nl [pure.eur.nl]

- 5. Sodium this compound for the treatment of hepatic encephalopathy in humans and animals: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. This compound, a D-amino acid oxidase inhibitor, for the treatment of early-phase Alzheimer disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition effect of food preservatives on endoproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Sodium this compound on Apoptosis and Mitochondrial Membrane Potential After Aluminum Toxicity in PC-12 Cell Line - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 17. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 18. The protective effect of sodium this compound on aluminum toxicity in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. mpbio.com [mpbio.com]

- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. abcam.com [abcam.com]

- 26. Endogenous antioxidants predicted outcome and increased after treatment: A this compound dose‐finding, randomized, double‐blind, placebo‐controlled trial for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. news.ssbcrack.com [news.ssbcrack.com]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

The Microbial Degradation of Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoate, a common aromatic compound found in nature and used as a preservative in food and pharmaceuticals, is a significant carbon source for a diverse range of microorganisms. The microbial degradation of this compound is a key process in the global carbon cycle and has been extensively studied for its potential applications in bioremediation and biocatalysis. This technical guide provides a comprehensive overview of the core this compound degradation pathways in microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core this compound Degradation Pathways

Microorganisms have evolved several distinct pathways to catabolize this compound, primarily categorized as aerobic, anaerobic, and hybrid pathways. The initial steps in these pathways differ significantly based on the availability of oxygen.

Aerobic this compound Degradation

Under aerobic conditions, the degradation of this compound is typically initiated by the introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes. The most common aerobic pathway proceeds through the formation of catechol, which is then further metabolized via the β-ketoadipate pathway.[1]

The key enzymatic steps in the aerobic this compound degradation pathway via catechol are:

-

This compound to Catechol: this compound is first converted to cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate (this compound cis-diol) by This compound 1,2-dioxygenase , a multi-component enzyme system. This intermediate is then dehydrogenated to catechol by 1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate dehydrogenase .

-

Catechol Ring Cleavage: The aromatic ring of catechol is cleaved by catechol 1,2-dioxygenase (an intradiol dioxygenase) to form cis,cis-muconate.

-

β-Ketoadipate Pathway: cis,cis-Muconate is then converted through a series of enzymatic reactions into succinyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.

A variation of the aerobic pathway involves the formation of protocatechuate, which is then cleaved and funneled into the β-ketoadipate pathway. This route is more common in fungi.[2]

Anaerobic this compound Degradation

In the absence of oxygen, microorganisms employ a reductive strategy to destabilize the aromatic ring of this compound.[1][3] The central intermediate in this pathway is benzoyl-CoA.[4]

The key steps of the anaerobic this compound degradation pathway are:

-

Activation to Benzoyl-CoA: this compound is first activated to its coenzyme A thioester, benzoyl-CoA , by This compound-CoA ligase in an ATP-dependent reaction.[5]

-

Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by the key enzyme benzoyl-CoA reductase , an ATP-dependent enzyme in facultative anaerobes, to a cyclic dienoyl-CoA.[6][7]

-

Ring Cleavage and β-Oxidation: The dearomatized ring is then opened through a series of hydration, dehydrogenation, and hydrolytic reactions, followed by a modified β-oxidation pathway to yield acetyl-CoA.[6][7]

Hybrid Aerobic this compound Degradation (The box Pathway)

Some bacteria utilize a hybrid pathway that incorporates features of both aerobic and anaerobic degradation. This "box" pathway begins with the activation of this compound to benzoyl-CoA, similar to the anaerobic route.[8] However, the subsequent dearomatization involves an oxygen-dependent epoxidation reaction.[8]

The initial steps of the hybrid pathway are:

-

Activation to Benzoyl-CoA: this compound is activated to benzoyl-CoA by This compound-CoA ligase .[8]

-

Epoxidation and Ring Cleavage: Benzoyl-CoA is then epoxidized by a benzoyl-CoA epoxidase (BoxAB) , followed by hydrolytic ring cleavage by a dihydrolase (BoxC) .[8] The resulting aliphatic CoA-ester is then further metabolized.[8]

Quantitative Data on Key Enzymes

The efficiency of this compound degradation is determined by the kinetic properties of the enzymes involved. The following tables summarize key kinetic parameters for some of the principal enzymes in the different this compound degradation pathways.

| Enzyme | Microorganism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |

| This compound 1,2-Dioxygenase | Pseudomonas putida | This compound | 1.3 ± 0.2 | 5.0 ± 0.3 | - | [9] |

| Acinetobacter calcoaceticus ADP1 | This compound | 53 ± 2 | - | - | [9] | |

| Rhodococcus opacus 1CP | This compound | - | - | - | [10][11] | |

| This compound-CoA Ligase | Syntrophic anaerobic culture | This compound | 40 | 1.05 | - | [12] |

| Syntrophic anaerobic culture | 2-Fluorothis compound | 280 | 1.0 | - | [12] | |

| Syntrophic anaerobic culture | 3-Fluorothis compound | 1480 | 0.7 | - | [12] | |

| Syntrophic anaerobic culture | 4-Fluorothis compound | 320 | 0.98 | - | [12] | |

| Magnetospirillum sp. strain TS-6 (anaerobic) | This compound | - | 13.4 | - | [7] | |

| Magnetospirillum sp. strain TS-6 (aerobic) | This compound | - | 16.5 | - | [7] | |

| Catechol 1,2-Dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | - | [13] |

| Blastobotrys raffinosifermentans | Catechol | 110 ± 10 | 5.8 ± 0.2 | 3.6 ± 0.1 | [14] | |

| Blastobotrys raffinosifermentans | Pyrogallol | 120 ± 20 | 13.2 ± 0.5 | 8.2 ± 0.3 | [14] | |

| Blastobotrys raffinosifermentans | Hydroxyquinol | 80 ± 10 | 1.0 ± 0.1 | 0.62 ± 0.06 | [14] | |

| Pseudomonas stutzeri GOM2 | Catechol | 13.2 ± 2.95 | - | 16.13 ± 0.81 | [15] | |

| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 | - | 1.6 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound degradation pathways.

Enzyme Assays

This protocol measures the substrate-dependent oxygen consumption.

Materials:

-

Oxygen electrode and chamber

-

100 mM MOPS buffer, pH 6.9

-

1 M Sodium this compound stock solution

-

10 mM NADH stock solution

-

Purified this compound 1,2-dioxygenase (oxygenase and reductase components)

-

Catalase (to check for H2O2 production from uncoupled turnover)

Procedure:

-

Equilibrate the oxygen electrode chamber containing 1.4 mL of air-saturated 100 mM MOPS buffer (pH 6.9) at 25°C.[9]

-

Add NADH to a final concentration of 430 µM.[9]

-

Add the reductase component of the dioxygenase.

-

Initiate the reaction by adding the oxygenase component and this compound to a final concentration of 100 µM.[9]

-

Monitor the decrease in dissolved oxygen concentration over time.

-

Calculate the initial rate of oxygen consumption. One unit of activity is defined as the amount of enzyme that consumes 1 µmol of O2 per minute.[16]

-

After the reaction ceases, add catalase to determine the amount of H2O2 formed from any uncoupled reaction.[9]

This assay measures the formation of cis,cis-muconic acid from catechol.

Materials:

-

UV-Vis spectrophotometer

-

50 mM Tris-HCl buffer, pH 7.5

-

10 mM Catechol stock solution

-

Cell-free extract or purified catechol 1,2-dioxygenase

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 7.5).[17]

-

Add the cell-free extract or purified enzyme to the cuvette.

-

Initiate the reaction by adding catechol to a final concentration of 100 µM.[17]

-

Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid (ε = 16,800 M-1 cm-1).[18]

-

Calculate the initial rate of reaction from the linear portion of the absorbance curve.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.[18]

Metabolite Analysis

This method is suitable for quantifying this compound and its hydroxylated derivatives.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[19]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% formic acid

-

Analytical standards of this compound, catechol, protocatechuate, etc.

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation:

-

Centrifuge microbial cultures to pellet cells.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.[19]

-

For intracellular metabolite analysis, quench the cell metabolism and extract metabolites using a suitable solvent (e.g., methanol/water mixture).

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.[19]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.[19]

-

Injection Volume: 10-20 µL.[19]

-

Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., 235 nm for this compound, 275 nm for catechol).[19]

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of the target compounds.

-

Quantify the metabolites in the samples by comparing their peak areas to the calibration curve.

-

This method is used to identify and quantify volatile or derivatized intermediates.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for aromatic compound analysis (e.g., DB-5ms)[20]

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation and Extraction:

-

Acidify the culture supernatant with HCl.

-

Extract the metabolites with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Derivatization:

-

Resuspend the dried extract in a suitable solvent (e.g., pyridine).

-

Add the derivatization agent (e.g., BSTFA) and incubate at a specific temperature (e.g., 60°C for 30 minutes) to convert non-volatile compounds into volatile trimethylsilyl (TMS) derivatives.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column like DB-5ms (30 m x 0.25 mm x 0.25 µm).[20]

-

Carrier Gas: Helium at a constant flow rate.[20]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/min.[21]

-

Injection Mode: Splitless injection.[21]

-

MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.[21]

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra with a library (e.g., NIST).

-

Quantify the compounds using an internal standard and a calibration curve.

-

Gene Expression Analysis

This protocol is for quantifying the expression levels of genes involved in this compound degradation.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for target and reference genes

Procedure:

-

RNA Extraction:

-

Harvest microbial cells grown under inducing (with this compound) and non-inducing conditions.

-

Extract total RNA using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit with random hexamers or gene-specific primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene (e.g., benA for this compound dioxygenase) and a reference gene (e.g., 16S rRNA or rpoD).

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound degradation pathways and a typical experimental workflow for studying them.

Caption: Aerobic degradation pathway of this compound to central metabolites.

Caption: Anaerobic degradation pathway of this compound via benzoyl-CoA.

Caption: A typical experimental workflow for studying this compound degradation.

References

- 1. This compound degradation via hydroxylation - Wikipedia [en.wikipedia.org]

- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 3. This compound Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]

- 4. Benzoyl-CoA - Wikipedia [en.wikipedia.org]

- 5. This compound—CoA ligase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Bacterial Degradation of this compound: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Hybrid Toluate and this compound Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of interaction between substrates/substrate analogs and this compound 1,2-dioxygenase from this compound-degrading Rhodococcus opacus 1CP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openaccesspub.org [openaccesspub.org]

- 12. Purification and characterization of benzoyl-CoA ligase from a syntrophic, this compound-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. rjlbpcs.com [rjlbpcs.com]

- 18. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Potassium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium benzoate (C₇H₅KO₂), a widely used preservative in the food, beverage, and pharmaceutical industries. An understanding of its solubility in various solvent systems is critical for formulation development, ensuring product stability, and optimizing efficacy. This document presents quantitative aqueous solubility data, qualitative solubility in organic solvents, a detailed experimental protocol for solubility determination, and logical diagrams to illustrate key concepts.

Quantitative Solubility Data

The solubility of potassium this compound is highly dependent on the solvent and the temperature. The following tables summarize available quantitative data for its solubility in aqueous and organic solvents.

Solubility in Water

Potassium this compound exhibits high solubility in water, which increases significantly with temperature. This property is crucial for its application in aqueous-based formulations.

| Temperature (°C) | Temperature (°F) | Solubility ( g/100 mL) |

| 17.5 | 63.5 | 69.87[1] |

| 20 | 68 | ~49.2 to 70[2] |

| 25 | 77 | 73.83[1][3] |

| 33.3 | 91.9 | 79[1] |

| 50 | 122 | 88.33[1] |

Solubility in Organic Solvents

Quantitative solubility data for potassium this compound in organic solvents is not widely published. However, qualitative descriptions are available and provide valuable guidance for solvent selection in non-aqueous systems.

| Solvent | CAS Number | Qualitative Solubility Description |

| Ethanol | 64-17-5 | Soluble[1][2][4][5][6][7] |

| Methanol | 67-56-1 | Slightly soluble[1][2][4] |

| Diethyl Ether | 60-29-7 | Insoluble[1][2][4] |

| Acetone | 67-64-1 | Data suggests low solubility.[8][9] |

Factors Influencing Solubility

Several factors can influence the solubility of potassium this compound. For drug development and formulation scientists, the most critical of these is pH.

As the potassium salt of a weak acid (benzoic acid, pKa ≈ 4.2), the solubility of potassium this compound is pH-dependent. In neutral to alkaline solutions, it remains in its highly soluble dissociated (this compound ion) form. However, in acidic conditions below a pH of 4.5, the this compound ion is protonated to form benzoic acid. Benzoic acid has significantly lower water solubility (approximately 0.34 g/100 mL at 25°C)[2], which can lead to precipitation.

This pH-dependent activity is also the basis of its preservative action. The undissociated benzoic acid is the active antimicrobial agent, which can penetrate microbial cell walls and disrupt their metabolism.

Figure 1. pH-dependent equilibrium of potassium this compound in aqueous solution.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[6] This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Materials and Equipment

-

Potassium this compound (analytical grade)

-

Solvent of interest (e.g., ultrapure water, ethanol)

-

Glass vials or flasks with airtight screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter (for aqueous solutions)

-

Analytical instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation : Add an excess amount of potassium this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation is reached and maintained.

-

Solvent Addition : Add a known volume or mass of the desired solvent to the vial.

-

Equilibration : Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. For fine suspensions, centrifugation is recommended to pellet the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, pass the sample through a syringe filter.

-

Dilution : Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the concentration of potassium this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

-

Calculation : Calculate the original solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) by accounting for the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

Figure 2. Experimental workflow for the Shake-Flask Solubility method.

References

- 1. Potassium this compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Potassium this compound CAS#: 582-25-2 [m.chemicalbook.com]

- 5. fao.org [fao.org]

- 6. nbinno.com [nbinno.com]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. Solubility of potassium this compound and homoassociation of benzoic acid in acetone containing 5 mole percent DMSO | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Aerobic and Anaerobic Benzoate Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoate, a common aromatic compound, serves as a crucial intermediate in the microbial degradation of numerous natural and xenobiotic compounds. Its metabolic fate is dictated by the presence or absence of oxygen, leading to distinct aerobic and anaerobic degradation pathways. Understanding these intricate metabolic networks is of paramount importance for various applications, including bioremediation of environmental pollutants, industrial biotechnology, and the development of novel antimicrobial agents targeting bacterial metabolism. This technical guide provides a comprehensive overview of the core aerobic and anaerobic this compound metabolism pathways, with a focus on the key enzymes, intermediates, experimental protocols for their study, and quantitative data to facilitate comparative analysis.

Aerobic this compound Metabolism

Under aerobic conditions, microorganisms employ oxygenases to initiate the degradation of the stable aromatic ring of this compound. Three primary pathways have been elucidated: the catechol pathway, the protocatechuate pathway, and the coenzyme A (CoA)-dependent epoxide pathway.[1][2]

Catechol Pathway

A prevalent strategy in bacteria, this pathway involves the dihydroxylation of this compound to form catechol.[1] This initial step is catalyzed by this compound 1,2-dioxygenase, a multi-component enzyme system. The resulting catechol is then susceptible to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to intermediates that are further metabolized to central metabolic pathways like the tricarboxylic acid (TCA) cycle.[3]

Protocatechuate Pathway

Primarily observed in fungi, this pathway proceeds through the monooxygenation of this compound to form 4-hydroxythis compound, which is subsequently converted to protocatechuate.[1][2] Protocatechuate 3,4-dioxygenase then catalyzes the ortho-cleavage of the aromatic ring, funneling the resulting products into the β-ketoadipate pathway.[4]

Benzoyl-CoA Dependent Epoxide Pathway

A more recently discovered aerobic strategy involves the initial activation of this compound to benzoyl-CoA by this compound-CoA ligase.[5][6] Subsequently, a benzoyl-CoA oxygenase/reductase system catalyzes the formation of a 2,3-epoxide of benzoyl-CoA.[5][6] This epoxide is then hydrolyzed, leading to ring cleavage without the direct involvement of a dioxygenase on the aromatic ring itself. The resulting aliphatic products are then further metabolized to succinyl-CoA and acetyl-CoA.[5][6]

Figure 1: Overview of the three major aerobic this compound metabolism pathways.

Anaerobic this compound Metabolism

In the absence of oxygen, microorganisms utilize a fundamentally different strategy centered around the activation of this compound to benzoyl-CoA, which is the central intermediate in the anaerobic degradation of a wide array of aromatic compounds.[7][8] The subsequent dearomatization and ring cleavage occur through a series of reductive and hydrolytic reactions.

The anaerobic degradation of benzoyl-CoA has been extensively studied in denitrifying bacteria like Thauera aromatica and phototrophic bacteria such as Rhodopseudomonas palustris, revealing variations in the pathway.[9] The core process, however, involves the following key steps:

-

Activation: this compound is activated to benzoyl-CoA by this compound-CoA ligase, an ATP-dependent reaction.[7]

-

Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by the key enzyme benzoyl-CoA reductase. In denitrifying and phototrophic bacteria, this is an ATP-dependent two-electron reduction yielding a cyclic dienoyl-CoA.[9]

-

Ring Modification and Cleavage: The dearomatized ring undergoes a series of hydration, dehydrogenation, and hydrolytic reactions to open the ring structure. The exact intermediates and enzymes can differ between organisms. For instance, in Thauera aromatica, the cyclic diene is hydrated to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, while in Rhodopseudomonas palustris, the diene is further reduced before hydration.[9]

-

β-Oxidation-like Cascade: The resulting aliphatic dicarboxylic acid is then degraded via a modified β-oxidation pathway to yield acetyl-CoA and, in some cases, CO2, which can then enter central metabolism.[7]

Figure 2: Generalized pathway for anaerobic this compound metabolism.

Quantitative Data on Key Enzymes

The efficiency of these metabolic pathways is determined by the kinetic properties of their constituent enzymes. A summary of available quantitative data for key enzymes in both aerobic and anaerobic this compound metabolism is presented below.

Table 1: Kinetic Parameters of Key Enzymes in Aerobic this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Catechol 1,2-Dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | [10] |

| Catechol 1,2-Dioxygenase | Pseudomonas stutzeri GOM2 | Catechol | 13.2 | - | [11] |

| Protocatechuate 3,4-Dioxygenase | Pseudomonas sp. | Protocatechuate | 18.5 | - | [1] |

Table 2: Kinetic Parameters of Key Enzymes in Anaerobic this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Specific Activity (U/mg) | Reference |

| This compound-CoA Ligase | Thauera aromatica | This compound | 15 | - | |

| This compound-CoA Ligase | Thauera aromatica | ATP | 600 | - | |

| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 | 0.55 (µmol min-1 mg-1) | [12] |

| Benzoyl-CoA Reductase | Thauera aromatica | ATP | 600 | - | [12] |

Experimental Protocols

Accurate and reproducible experimental methods are essential for the study of these complex metabolic pathways. This section provides an overview of key experimental protocols.

Enzyme Activity Assays

This assay measures the formation of cis,cis-muconic acid from catechol, which can be monitored spectrophotometrically.

-

Principle: Catechol 1,2-dioxygenase catalyzes the conversion of catechol to cis,cis-muconic acid, which has a characteristic absorbance maximum at 260 nm.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM catechol

-

Cell-free extract or purified enzyme

-

-

Procedure:

-

Prepare the reaction mixture in a quartz cuvette.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 260 nm over time using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M-1 cm-1).[13][14]

-

-

Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute under the specified conditions.[11]

This assay measures the consumption of protocatechuate, which can be followed by a decrease in absorbance at 290 nm.

-

Principle: Protocatechuate 3,4-dioxygenase catalyzes the oxidation of protocatechuate, leading to a decrease in its concentration.

-

Reaction Mixture:

-

50 mM Tris-acetate buffer (pH 7.5)

-

0.39 mM Protocatechuate

-

Cell extracts or purified enzyme

-

-

Procedure:

-

Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that causes the oxidation of one micromole of protocatechuate per minute.[15]

The activity of the multi-component benzoyl-CoA oxygenase/reductase system can be assayed by monitoring the consumption of NADPH.

-

Principle: The reductase component (BoxA) of the benzoyl-CoA oxygenase/reductase system utilizes NADPH as an electron donor. The overall reaction can be followed by the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Reaction Mixture (for BoxAB):

-

10 mM Tris/HCl buffer, pH 8.0

-

0.6 mM NADPH

-

0.2 mM benzoyl-CoA

-

0.08 mg/mL BoxA

-

0.64 mg/mL BoxB

-

Optional: NADPH regenerating system (3.3 mM MgCl2, 3.3 mM D-glucose 6-phosphate, 2 units/mL glucose 6-phosphate dehydrogenase).[5]

-

-

Procedure:

-

Combine all components except BoxB in a cuvette.

-

Initiate the reaction by adding BoxB.

-

Monitor the decrease in absorbance at 340 nm.

-

-

Note: The activities of downstream enzymes (BoxC, BoxD) can be assayed by including them in the reaction mixture and analyzing the products by methods such as HPLC.[5]

Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound and its various metabolic intermediates.

-

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at wavelengths specific to the compounds of interest.

-

Sample Preparation:

-

Chromatographic Conditions (Example for this compound and Sorbate):

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compound.[17]

Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of the genes encoding the enzymes involved in the this compound metabolism pathways, providing insights into their regulation.

-

Principle: This technique measures the amount of a specific mRNA transcript in a sample. Total RNA is first extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a real-time PCR reaction with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

General Workflow:

-

RNA Isolation: Isolate high-quality total RNA from bacterial cells grown under different conditions (e.g., in the presence or absence of this compound).

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

-

Primer Design: Design specific primers for the target genes (e.g., benA, catA, bzdA) and a stable housekeeping gene for normalization (e.g., 16S rRNA gene).[19]

-

qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, primers, and a suitable master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.[19] This involves normalizing the expression of the gene of interest to the housekeeping gene and comparing the expression levels between different experimental conditions.[19]

-

Figure 3: General experimental workflow for studying this compound metabolism.

Conclusion

The aerobic and anaerobic this compound metabolism pathways represent remarkable examples of microbial metabolic diversity and adaptability. A thorough understanding of these pathways, facilitated by robust experimental techniques and quantitative analysis, is crucial for harnessing their potential in various scientific and industrial applications. This guide provides a foundational resource for researchers, scientists, and drug development professionals engaged in the study of aromatic compound degradation, offering a comprehensive overview of the core metabolic routes, key enzymatic data, and detailed methodologies for their investigation. Further research into the regulation of these pathways and the characterization of novel enzymes will undoubtedly continue to expand our knowledge and open up new avenues for biotechnological innovation.

References

- 1. toyobo-global.com [toyobo-global.com]

- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Dynamics of this compound metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coenzyme A-dependent Aerobic Metabolism of this compound via Epoxide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coenzyme A-dependent aerobic metabolism of this compound via epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]

- 9. academic.oup.com [academic.oup.com]

- 10. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]

- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]

- 14. rjlbpcs.com [rjlbpcs.com]

- 15. PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. - TOYOBO USA [toyobousa.com]

- 16. Rapid high-performance liquid chromatography method for the analysis of sodium this compound and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.ust.edu [journals.ust.edu]

- 18. ajast.net [ajast.net]

- 19. benchchem.com [benchchem.com]

The Cellular Battlefield: An In-depth Technical Guide to the Cytotoxic Effects of Sodium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Sodium benzoate, a widely utilized preservative in food, beverage, and pharmaceutical products, has long been considered safe for consumption at regulated concentrations. However, a growing body of in vitro research reveals a more complex cellular interaction, detailing significant cytotoxic effects across a spectrum of cell lines. This technical guide synthesizes the current understanding of sodium this compound's impact on cell viability, apoptosis, oxidative stress, and genotoxicity, providing a comprehensive resource for the scientific community. We present a detailed examination of the molecular mechanisms, experimental protocols, and quantitative data to facilitate further investigation and inform safety assessments.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of sodium this compound are cell-type specific and dose-dependent. The following tables summarize the quantitative data from various studies, offering a comparative overview of its impact on both cancerous and non-cancerous cell lines.

Table 1: Cytotoxic Effects of Sodium this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Key Findings | IC50 Value | Reference(s) |

| HCT116 | Colon Carcinoma | 6.25 mM - 200 mM | 24 hours | Significant dose-dependent inhibition of cell viability.[1] | Not explicitly stated | [1] |

| HepG2 | Hepatocellular Carcinoma | 50 µM, 100 µM, 150 µM | Not specified | Induced DNA damage and increased reactive oxygen species (ROS).[2][3] | Not explicitly stated | [2][3] |

| Caco-3 | Colorectal Adenocarcinoma | Not specified | Not specified | Marked cytotoxicity.[4] | 15.01 µg/ml | [4] |

| MCF7 | Breast Adenocarcinoma | Not specified | Not specified | Marked cytotoxicity.[4] | 0.378 µg/ml | [4] |

| A549 | Lung Carcinoma | Not specified | Not specified | Marked cytotoxicity.[4] | 0.45 µg/ml | [4] |

Table 2: Cytotoxic Effects of Sodium this compound on Non-Cancerous and Specialized Cell Lines

| Cell Line | Cell Type | Concentration Range | Treatment Duration | Key Findings | IC50 Value | Reference(s) |

| L929 | Mouse Fibroblast | 6.25 mM - 50 mM | 24 hours | Significant inhibition of cell viability at ≥ 12.5 mM.[1] | Not explicitly stated | [1] |

| Human Peripheral Blood Lymphocytes | Immune Cells | 0.5 mg/ml - 2.0 mg/ml | 24 and 48 hours | Increased micronucleus formation and chromosome breaks at ≥ 1.0 mg/ml.[5] | Not explicitly stated | [5][6] |

| Rat Cortical Neurons | Neuronal Cells | 0.01% - 1.0% (w/v) | 24 hours | Dose-dependent cell death.[7] | 0.29% | [7] |

| HeLa | Human Cervical Epithelial Cells | 0.01% - 1.0% (w/v) | 24 hours | Dose-dependent decrease in cell viability and mitochondrial membrane potential.[7][8] | Not explicitly stated | [7][8] |

| PC-12 | Pheochromocytoma (Neuronal Model) | 1.5 mg/ml - 3 mg/ml | 48 hours | Significant decrease in cell viability.[9] | Not explicitly stated | [9] |

| CCD1072Sk | Human Fibroblast | Up to 1% | Not specified | Very low cytotoxic activity.[10] | Not explicitly stated | [10] |

| Primary Rat Hepatocytes | Liver Cells | ≥ 100 µg/ml | Not specified | Suppression of DNA synthesis.[11] | Not explicitly stated | [11] |

| Neuro-2a | Mouse Neuroblastoma | 50 µg/ml, 200 µg/ml | Not specified | Altered neuronal morphology.[12] | Not explicitly stated | [12] |

Signaling Pathways of Sodium this compound-Induced Cytotoxicity

Sodium this compound exerts its cytotoxic effects through the modulation of several key signaling pathways. The primary mechanisms identified include the induction of apoptosis via both intrinsic and extrinsic pathways, the generation of oxidative stress, and the activation of inflammatory responses.

Apoptosis Induction

In colon cancer cells (HCT116), sodium this compound has been shown to induce apoptosis, a form of programmed cell death.[1] This process is characterized by the activation of caspases, a family of cysteine proteases that orchestrate cellular dismantling. One of the key pathways implicated is the activation of the transcription factor NF-κB.[1][13] While NF-κB is often associated with pro-survival signals, in this context, its activation accompanies the induction of apoptosis.[1] The process also involves an increase in the pro-apoptotic protein Bim.[1][13]

Caption: Sodium this compound-Induced Apoptosis in HCT116 Cells.

Oxidative Stress and Mitochondrial Dysfunction

A recurrent theme in sodium this compound's cytotoxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[14] In erythrocytes and HepG2 cells, sodium this compound treatment leads to increased lipid peroxidation and a decrease in the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[2][14] This oxidative assault can damage cellular components, including mitochondria. Studies on HeLa cells and rat cortical neurons have demonstrated that sodium this compound can cause a dose-dependent increase in intracellular calcium concentration and a dissipation of the mitochondrial transmembrane potential, indicating severe mitochondrial impairment.[7][8]

Caption: Oxidative Stress and Mitochondrial Damage Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on sodium this compound cytotoxicity.

Cell Viability Assessment (MTT Assay)

The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of sodium this compound (e.g., 6.25 mM to 200 mM) and a vehicle control. Incubate for the desired period (e.g., 24 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control group.

Apoptosis Detection (Annexin V-PE/7-AAD Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with sodium this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Phycoerythrin (PE) Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-PE negative and 7-AAD negative.

-

Early apoptotic cells: Annexin V-PE positive and 7-AAD negative.

-

Late apoptotic/necrotic cells: Annexin V-PE positive and 7-AAD positive.

-

Genotoxicity Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from control and sodium this compound-treated cells.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the DNA migration pattern under a fluorescence microscope. Damaged DNA fragments migrate further from the nucleus, creating a "comet tail." Quantify the DNA damage by measuring the length and intensity of the tail.

Caption: Experimental Workflow for Cytotoxicity Assessment.

Discussion and Future Directions

The compiled evidence strongly indicates that sodium this compound, at concentrations often exceeding those typically found in consumer products, can induce a range of cytotoxic effects in vitro. The mechanisms are multifaceted, involving the induction of apoptosis, the generation of oxidative stress leading to mitochondrial damage, and genotoxic effects.

It is crucial to note the differential sensitivity of various cell lines. Cancer cells, in some instances, appear to be more susceptible to sodium this compound-induced cytotoxicity than their non-cancerous counterparts, a phenomenon that warrants further investigation for potential therapeutic applications.[1] Conversely, some normal cell lines, such as human fibroblasts, exhibit low sensitivity.[10]

For drug development professionals, these findings highlight the importance of considering the potential off-target effects of excipients like sodium this compound in pharmaceutical formulations, especially for drugs intended for long-term use or for administration to vulnerable populations.

Future research should focus on elucidating the precise molecular targets of sodium this compound and further dissecting the signaling cascades involved in its cytotoxic effects. In vivo studies are also essential to correlate these in vitro findings with potential physiological outcomes and to establish more definitive safety thresholds. A deeper understanding of the cellular and molecular responses to sodium this compound will be invaluable for both regulatory agencies and the scientific community in ensuring the safe use of this ubiquitous preservative.

References

- 1. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. sciencescholar.us [sciencescholar.us]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Sodium this compound Preservative on Micronucleus Induction, Chromosome Break, and Ala40Thr Superoxide Dismutase Gene Mutation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. The protective effect of sodium this compound on aluminum toxicity in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Cytotoxicities of sodium this compound in primary culture of hepatocytes from adult rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stars.library.ucf.edu [stars.library.ucf.edu]

- 13. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium this compound—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Genotoxicity of Benzoate Preservatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxicity of benzoate preservatives, including benzoic acid, sodium this compound, and potassium this compound. It summarizes key quantitative data from various genotoxicity assays, details the experimental protocols used in these studies, and visualizes the putative molecular mechanisms and experimental workflows.

Introduction

This compound preservatives are widely used in food, beverage, and pharmaceutical industries for their antimicrobial properties. However, concerns have been raised regarding their potential to induce genetic damage. In vitro genotoxicity assays are crucial tools for assessing the safety of these compounds. This guide synthesizes findings from multiple studies to provide a detailed resource for professionals in the field. The primary mechanism underlying the genotoxicity of benzoates in vitro appears to be the induction of oxidative stress, leading to DNA damage.[1][2]

Quantitative Genotoxicity Data

The following tables summarize the quantitative data from in vitro studies on the genotoxicity of benzoic acid, sodium this compound, and potassium this compound.

Table 1: Genotoxicity of Benzoic Acid in Human Peripheral Blood Lymphocytes

| Concentration (µg/mL) | Treatment Duration (hours) | Chromosomal Aberrations (CA/cell) | Sister Chromatid Exchanges (SCEs/cell) | Micronucleus Frequency (%) | Reference |

| 50 | 24 | 0.075 ± 0.019 | 7.50 ± 1.86 | 0.45 ± 0.15 | [3] |

| 100 | 24 | 0.095 ± 0.027 | 9.50 ± 2.07 | 0.50 ± 0.16 | [3] |

| 200 | 24 | 0.125 ± 0.023 | 12.50 ± 2.34 | 1.10 ± 0.23 | [3] |

| 500 | 24 | 0.225 ± 0.030 | 20.00 ± 2.83 | 1.00 ± 0.22 | [3] |

| 50 | 48 | 0.105 ± 0.022 | 10.50 ± 2.17 | - | [3] |

| 100 | 48 | 0.115 ± 0.023 | 11.50 ± 2.26 | - | [3] |

| 200 | 48 | 0.145 ± 0.025 | 13.00 ± 2.38 | 1.10 ± 0.23 | [3] |

| 500 | 48 | 0.175 ± 0.027 | 17.50 ± 2.69 | 1.00 ± 0.22 | [3] |

Table 2: Genotoxicity of Sodium this compound

| Cell Type | Concentration | Treatment Duration (hours) | Genotoxicity Endpoint | Observation | Reference |

| Human Lymphocytes | 6.25 - 100 µg/mL | 24 & 48 | CA, SCE, MN, DNA Damage (Comet) | Significant increase in all endpoints | [4][5] |

| Human Lymphocytes | 1.0, 1.5, 2.0 mg/mL | 24 & 48 | Micronucleus Formation | Significant increase | [6] |

| Human Lymphocytes | 2.0 mg/mL | 24 & 48 | Chromosome Breakage | Significant increase | [6] |

| HepG2 Cells | 50, 100, 150 µM | - | DNA Damage (Comet) | Significant increase in tail length, %DNA in tail, and tail moment | [7] |

| Human Gingival Fibroblasts | 10, 50, 100, 150 µM | 1 | DNA Damage (Comet) | Significant increase in tail length, %DNA in tail, and tail moment |

Table 3: Genotoxicity of Potassium this compound in Human Peripheral Blood Lymphocytes

| Concentration (µg/mL) | Treatment Duration (hours) | Genotoxicity Endpoint | Observation | Reference |

| 62.5 - 1000 | 24 & 48 | CA, SCE | Significant increase | [5] |

| 62.5 - 1000 | 48 | MN | Significant increase | [5] |

| 62.5 - 1000 | 24 & 48 | DNA Damage (Comet) | No significant increase | [5] |

Signaling Pathways of this compound-Induced Genotoxicity

The genotoxic effects of this compound preservatives are primarily attributed to the induction of oxidative stress. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Toxicological impact of sodium this compound on inflammatory cytokines, oxidative stress and biochemical markers in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY Database [genome.jp]

- 6. Crosstalk between DNA Damage and Inflammation in the Multiple Steps of Carcinogenesis [mdpi.com]

- 7. Crosstalk of reactive oxygen species and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Potassium Benzoate at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of potassium benzoate (C₇H₅KO₂), a widely used preservative in the pharmaceutical, food, and beverage industries. Understanding its behavior at elevated temperatures is critical for ensuring product quality, safety, and efficacy, particularly in applications involving heat treatment or long-term storage under varied conditions. This document details the thermal decomposition pathway, identifies key decomposition products, and outlines the experimental protocols for robust thermal analysis.

Executive Summary

Potassium this compound is a thermally stable salt of benzoic acid, generally exhibiting a high melting point and decomposition temperature. Thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals that its decomposition is a multi-stage process. The primary decomposition pathway involves decarboxylation, leading to the formation of various organic and inorganic products. The presence of other substances, such as strong bases, can significantly alter the decomposition mechanism and products. This guide synthesizes available data to provide a detailed understanding of these processes.

Physicochemical Properties

A summary of the key physical and chemical properties of potassium this compound is presented in Table 1.

Table 1: Physicochemical Properties of Potassium this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅KO₂ | [1] |

| Molar Mass | 160.21 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | > 300 °C | [3] |

| Onset of Decomposition | Approximately 450 °C | |

| Solubility in Water | 73.83 g/100 mL at 25 °C | [2] |

Thermal Decomposition Analysis

The thermal stability of potassium this compound has been investigated using various analytical techniques. The following sections detail the expected outcomes from these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For potassium this compound, TGA reveals a significant mass loss at temperatures above 450 °C in an inert atmosphere, corresponding to its decomposition. One study noted a 15.1% weight loss at 277°C, with no further significant loss up to 477°C, though detailed conditions were not provided.[4] The final residual mass is expected to correspond to the formation of potassium carbonate (K₂CO₃).

Table 2: Summary of Expected TGA Data for Potassium this compound in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| Ambient - 450 | < 1 | Loss of adsorbed moisture |

| 450 - 600 | ~35-45 | Main decomposition (decarboxylation) |

| > 600 | - | Stable residue (Potassium Carbonate) |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of potassium this compound shows a sharp endothermic peak corresponding to its melting point, which is reported to be around 441 °C (714 K).[4] This is followed by endothermic or exothermic events associated with its decomposition.

Table 3: Summary of Expected DSC Data for Potassium this compound in an Inert Atmosphere

| Temperature (°C) | Thermal Event | Enthalpy Change (ΔH) |

| ~441 | Melting | Endothermic |

| > 450 | Decomposition | Endothermic/Exothermic |

Decomposition Pathway and Products

The primary thermal decomposition pathway of pure potassium this compound in an inert atmosphere is believed to be decarboxylation. However, in the presence of a strong base like potassium hydroxide, the decomposition to benzene and potassium carbonate is a well-documented reaction.[2]

Proposed Thermal Decomposition Mechanism (Inert Atmosphere)

While a definitive, detailed mechanism for the thermal decomposition of pure potassium this compound is not extensively documented, a plausible pathway involves the following steps:

Caption: Proposed thermal decomposition pathway of potassium this compound.

Decomposition in the Presence of a Strong Base

The reaction with potassium hydroxide proceeds as follows:

C₆H₅COOK + KOH → C₆H₆ + K₂CO₃[2]

This reaction is a classic example of decarboxylation of an aromatic carboxylate salt.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability of potassium this compound.

Thermogravimetric Analysis (TGA) Protocol

A general protocol for the TGA of potassium this compound is provided below.

Caption: Generalized experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC) Protocol

A general protocol for the DSC of potassium this compound is provided below.

References

The Influence of pH on the Preservative Efficacy of Sodium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of pH in the antimicrobial efficacy of sodium benzoate, a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. Understanding this relationship is paramount for formulating products that are safe, stable, and effective. This document provides a detailed overview of the mechanism of action, quantitative efficacy data, and standardized experimental protocols.

Core Principles: The pH-Dependent Mechanism of Action

Sodium this compound's efficacy as a preservative is intrinsically linked to the pH of the formulation. The active antimicrobial agent is not the sodium this compound salt itself, but rather its undissociated form, benzoic acid.[1][2][3] Sodium this compound, being the salt of a weak acid, exists in a pH-dependent equilibrium with benzoic acid in aqueous solutions.

The antimicrobial action begins with the passive diffusion of the lipophilic, undissociated benzoic acid across the microbial cell membrane.[4] Once inside the cytoplasm, which typically has a higher pH than the surrounding acidic environment, the benzoic acid dissociates, releasing a proton (H+). This process leads to the acidification of the cell's interior.[5][6] The resulting decrease in intracellular pH inhibits the anaerobic fermentation of glucose through the sharp reduction in the activity of enzymes like phosphofructokinase, thereby disrupting the microorganism's metabolic functions and inhibiting its growth and survival.[5][6]